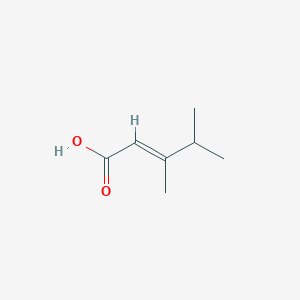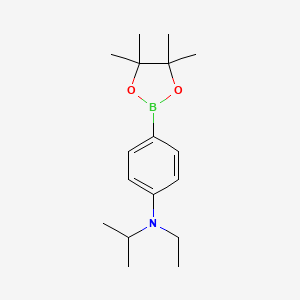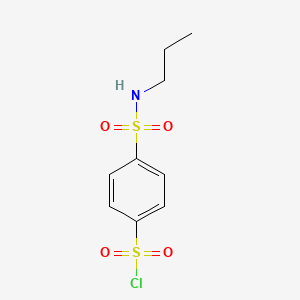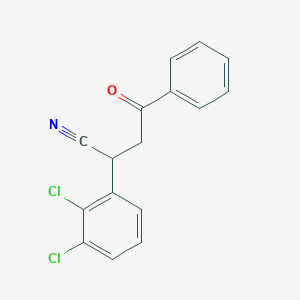![molecular formula C24H21N5O4S B2551655 N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 863003-36-5](/img/structure/B2551655.png)
N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comprehensive Analysis of N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
The compound is a complex organic molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not directly studied in the provided papers, similar compounds with acetamide groups and pyrimidine rings have been synthesized and analyzed for their properties and potential applications in medicine and agriculture.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic organic or heterocyclic compounds. For instance, the synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide involves the reaction of 6-methyluracil with 2-chloromethyltiiran followed by a subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . This suggests that the synthesis of the compound would also require careful selection of starting materials and reaction conditions to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed by X-ray analysis, NMR, and IR spectroscopy. For example, the structure of a similar compound was characterized by these methods, confirming the presence of a tetrahydropyrimidine ring and acetamide group . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as the acetyl and nitro groups, can affect the reactivity. The small HOMO-LUMO energy gap of a related compound indicates high chemical reactivity, which is essential for the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their conformational behavior, are determined by their molecular structure and can be influenced by the presence of different substituents and functional groups. Computational modeling can predict these properties, as seen in the conformational analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide . The antimicrobial and herbicidal activities of some derivatives also highlight the importance of these properties in determining the compound's potential applications .
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of thiopyrimidine derivatives, including compounds structurally related to N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, has been explored for potential anticonvulsant activities. For instance, Severina et al. (2020) synthesized S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as possible anticonvulsants, evaluating their pharmacological properties and docking studies to ascertain their affinity towards anticonvulsant biotargets, such as the Type-A γ-aminobutyric acid receptor (GABAAR) (Severina et al., 2020).
Radiosynthesis for Imaging
Compounds structurally similar to the one have been utilized in the radiosynthesis of selective radioligands for imaging purposes. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcasing the compound's potential in neuroinflammation imaging and its synthesis from related pyrimidine derivatives (Dollé et al., 2008).
Antimicrobial and Antifungal Activities
Thienopyrimidine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Thanh and Mai (2009) synthesized N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas and assessed their efficacy against various bacterial and fungal strains, indicating the broad potential of these compounds in antimicrobial research (Thanh & Mai, 2009).
Antioxidant Activity
Compounds with a pyrimidine structure have also been evaluated for their antioxidant properties. Dhakhda et al. (2021) synthesized a series of acetamides derived from pyrimidine and tested them for antioxidant activity, indicating potential therapeutic applications for oxidative stress-related diseases (Dhakhda et al., 2021).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4S/c1-14(30)15-9-11-17(12-10-15)25-18(31)13-34-22-19-21(28(2)24(33)29(3)23(19)32)26-20(27-22)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNHRELOCLIBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2551574.png)

![3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2551577.png)

![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2551580.png)



![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)
![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)
